molecular formula C6H2Cl3F3N2 B1408766 3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine CAS No. 1704065-36-0

3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1408766
CAS RN: 1704065-36-0
M. Wt: 265.4 g/mol
InChI Key: SROUHCMANIDEKY-UHFFFAOYSA-N
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Description

“3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and involve several steps. One of the key steps is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are distinctive due to the presence of a fluorine atom and a pyridine in their structure .

Scientific Research Applications

Synthesis of Inhibitors for Hepatitis C Treatment

3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine is used as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These molecules act as inhibitors of NS5B, which is a polymerase essential for the replication of the Hepatitis C virus, thus representing a potential treatment for this disease .

Agrochemical Industry Intermediate

This compound serves as an important organic intermediate within the agrochemical industry. It is utilized in the synthesis of fluazinam and fluopicolide, among other pesticidal active pyridine compounds. These substances are crucial for protecting crops from various pests and diseases .

Synthesis of Crop-Protection Products

The chemical serves as an intermediate for creating several crop-protection products. Its derivatives are in high demand due to their effectiveness in safeguarding crops against pests and contributing to overall agricultural productivity .

Metal-Organic Frameworks (MOFs) Synthesis

Although not directly mentioned for 3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine, related trifluoromethylpyridines are used in the synthesis of MOFs. MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They have a variety of applications including gas storage, separation, and catalysis .

Synthesis of Methiodide Salts

Similar to MOFs synthesis, related compounds are used in the preparation of methiodide salts. These salts have various applications in organic synthesis and pharmaceuticals .

Environmental Fate and Eco-toxicity Analysis

The environmental fate and eco-toxicity profile of 3-chloro-5-(trifluoromethyl)pyridin-2-amine is studied to understand its behavior in the environment and its potential effects on ecosystems. This analysis is crucial for assessing the safety and regulatory compliance of chemicals used in agriculture .

Safety and Hazards

TFMP derivatives are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3F3N2/c7-2-1(6(10,11)12)4(9)14-5(13)3(2)8/h(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROUHCMANIDEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1Cl)N)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701216605
Record name 2-Pyridinamine, 3,4,6-trichloro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701216605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine

CAS RN

1704065-36-0
Record name 2-Pyridinamine, 3,4,6-trichloro-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 3,4,6-trichloro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701216605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine

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